Chloramphenicol alcohol

Übersicht

Beschreibung

Chloramphenicol alcohol: is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947. It is known for its effectiveness against a variety of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial protein synthesis, making it a valuable tool in the treatment of serious infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloramphenicol alcohol can be synthesized through several methods. One common method involves the reaction of p-nitrobenzaldehyde with dichloroacetyl chloride to form an intermediate, which is then reacted with glycine to produce this compound. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced through a fermentation process using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Chloramphenicol alcohol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form chloramphenicol glucuronate, an inactive metabolite.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Chloramphenicol glucuronate.

Reduction: Aminochloramphenicol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Chloramphenicol is primarily known for its antibacterial properties . It is effective against a wide range of gram-positive and gram-negative bacteria. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.

Treatment of Infections

Chloramphenicol is used to treat serious infections such as:

- Meningitis : Particularly effective against Haemophilus influenzae.

- Typhoid Fever : Used when other antibiotics are ineffective.

- Eye Infections : Chloramphenicol alcohol is utilized in ophthalmic formulations to treat conditions like conjunctivitis and keratitis .

Side Effects and Risks

Despite its effectiveness, chloramphenicol carries risks of severe side effects, including:

- Aplastic Anemia : A rare but serious condition where bone marrow fails to produce sufficient blood cells.

- Gray Baby Syndrome : A condition affecting newborns due to their inability to metabolize the drug effectively .

Analytical Applications

This compound plays a crucial role in analytical chemistry, particularly in the detection and quantification of chloramphenicol in various matrices.

Analytical Techniques

Several methods have been developed for analyzing chloramphenicol:

- High-Performance Liquid Chromatography (HPLC) : Commonly used for determining chloramphenicol levels in serum and pharmaceutical preparations .

- Microbiological Assays : Employed for testing the potency of chloramphenicol in various formulations .

Formulation Development

The solubility and stability of chloramphenicol can be enhanced through derivatization and formulation strategies.

Derivatization

Research has focused on modifying the hydroxyl group of chloramphenicol to improve its antibacterial efficacy while reducing toxicity. For instance, esterification processes create derivatives that exhibit better solubility profiles and reduced side effects .

Microemulsion Systems

Recent studies have explored using microemulsions as drug delivery systems for chloramphenicol, particularly in ophthalmic formulations. These systems enhance stability and bioavailability while minimizing hydrolysis—a common issue with traditional formulations .

Clinical Case Reports

Numerous case reports document the adverse effects associated with chloramphenicol use, particularly aplastic anemia following prolonged exposure. These reports highlight the importance of monitoring patients receiving this medication closely .

Animal Studies

Animal studies have demonstrated the pharmacokinetics of chloramphenicol, including its metabolism and potential toxicological effects. For instance, studies on calves showed that plasma concentrations reached steady states after multiple doses, indicating significant absorption and distribution within biological tissues .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medical | Treatment of infections | Effective against serious bacterial infections |

| Ophthalmic preparations | Used for eye infections like conjunctivitis | |

| Analytical Chemistry | HPLC for quantification | Essential for measuring drug levels in various matrices |

| Formulation Development | Microemulsion systems | Enhances stability and reduces hydrolysis risk |

| Derivatization | Improves solubility and reduces toxicity |

Wirkmechanismus

Chloramphenicol alcohol exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the action of peptidyl transferase, an enzyme crucial for protein synthesis. By preventing the formation of peptide bonds, this compound effectively halts bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a lower risk of bone marrow toxicity.

Florfenicol: Another derivative used primarily in veterinary medicine due to its broad-spectrum activity and reduced risk of resistance.

Uniqueness: Chloramphenicol alcohol is unique due to its ability to penetrate bacterial cells and inhibit protein synthesis effectively. Its broad-spectrum activity and relatively simple chemical structure make it a valuable antibiotic, though its use is limited by potential side effects such as bone marrow suppression .

Biologische Aktivität

Chloramphenicol alcohol, a derivative of the antibiotic chloramphenicol, exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article delves into its biological properties, mechanisms, and clinical implications, supported by data tables and relevant studies.

Overview of Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic originally derived from Streptomyces venezuelae. It is known for its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby blocking peptidyl transferase activity . Although effective against a wide range of microorganisms, chloramphenicol's use is limited due to potential severe side effects, including aplastic anemia .

This compound retains the core structure of chloramphenicol but includes an alcohol functional group that enhances its solubility and bioavailability. The primary mechanism involves:

- Binding to Ribosomes : this compound binds reversibly to the L16 protein of the 50S ribosomal subunit in bacteria, inhibiting peptide bond formation and thus protein synthesis .

- Synergistic Effects : Recent studies have shown that chloramphenicol can exhibit synergistic effects when combined with other compounds, such as perillyl alcohol. For instance, low concentrations of chloramphenicol (up to 2 µg/mL) combined with perillyl alcohol (up to 64 µg/mL) demonstrated enhanced antibacterial activity .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of approximately 80% .

- Distribution : The compound is lipid-soluble, allowing it to penetrate biological membranes effectively.

- Metabolism : Primarily metabolized in the liver, where it is conjugated to inactive glucuronides .

- Half-life : The half-life varies based on patient condition; typically ranging from 1.5 to 3.5 hours in healthy adults but can extend significantly in those with liver impairment .

Clinical Implications

This compound's clinical applications are primarily in treating serious infections where other antibiotics may fail. However, its use is often reserved for cases where benefits outweigh risks due to potential hematological toxicity.

Case Studies

- Drug-Induced Hepatitis : A case reported acute hepatitis following conjunctival administration of chloramphenicol eye drops. Symptoms included lethargy and jaundice after treatment for conjunctivitis .

- Aplastic Anemia : Chloramphenicol is linked to drug-induced aplastic anemia, a severe condition characterized by bone marrow failure. The incidence rate is low but significant enough to warrant caution in its use .

Data Table: Biological Activity Summary

| Parameter | Value/Description |

|---|---|

| Mechanism of Action | Inhibits bacterial protein synthesis |

| Bioavailability | Oral: 80%, IM: 70% |

| Half-life (Healthy) | 1.5 - 3.5 hours |

| Adverse Effects | Aplastic anemia, gray syndrome in neonates |

| Synergistic Agents | Perillyl alcohol (enhances antibacterial effect) |

Research Findings

Recent research has highlighted the importance of chloramphenicol's nitro group in its biological activity. Studies suggest that the reduction products of chloramphenicol may also contribute to its antibacterial effects and toxicity profiles . Furthermore, ongoing investigations into its derivatives aim to enhance efficacy while minimizing side effects.

Eigenschaften

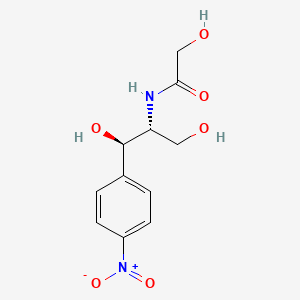

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQYQTWTWMDNK-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-72-5 | |

| Record name | Chloramphenicol alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.